N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride
Description
N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride is a benzimidazole-derived compound featuring a methyl-substituted benzimidazole core linked to an ethanamine moiety via a methylene bridge, with a hydrochloride counterion. The benzimidazole scaffold is notable for its aromaticity and electron-rich structure, which facilitates interactions with biological targets such as receptors and enzymes. The hydrochloride salt enhances solubility and stability, making the compound suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-3-12-8-11-13-9-6-4-5-7-10(9)14(11)2;/h4-7,12H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSROJYNUALNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC=CC=C2N1C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670435 | |
| Record name | N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-04-9 | |
| Record name | N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]ethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride, also known by its CAS number 22136539, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C9H12ClN3
- Molecular Weight : 199.66 g/mol
- CAS Number : 22136539
Research indicates that N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride exhibits several biological activities, particularly in cancer treatment. Its mechanisms include:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, leading to apoptosis (programmed cell death) through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins .
- Kinase Inhibition : It acts as a multi-targeted kinase inhibitor, affecting pathways involved in tumor growth and survival. Notably, it has demonstrated inhibitory effects on key kinases such as EGFR and mTOR .
- Reactive Oxygen Species (ROS) Generation : The compound promotes the formation of ROS, which can lead to oxidative stress and subsequent DNA damage in cancer cells .
Biological Activity Overview
The biological activity of N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride has been evaluated through various in vitro studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HepG2 | 21.48 | Apoptosis via caspase activation | |
| A375 | 5.2 | ROS generation and DNA damage | |
| MDA-MB-231 | 15.0 | Cell cycle arrest and apoptosis |
Case Study 1: HepG2 Liver Cancer Cells
A study focused on HepG2 liver cancer cells demonstrated that N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride induced significant apoptosis. The treatment resulted in upregulation of caspase-3 and Bax, while downregulating Bcl-2, indicating a shift towards pro-apoptotic signaling pathways .
Case Study 2: MDA-MB-231 Breast Cancer Cells
In another investigation involving MDA-MB-231 breast cancer cells, the compound exhibited potent cytotoxicity with an IC50 value of 15 µM. The mechanism was attributed to increased ROS levels leading to DNA fragmentation and subsequent cell death .
Scientific Research Applications
The compound features a benzimidazole ring, which is known for its ability to interact with biological systems, making it a candidate for various therapeutic applications.
Medicinal Chemistry
N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride has been studied for its potential as a pharmacological agent:
- Anticancer Activity : Research indicates that compounds with benzimidazole structures exhibit anticancer properties. Studies have shown that derivatives of benzimidazole can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways .
- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, suggesting its potential use in developing new antimicrobial agents. Its structural similarity to known antimicrobial agents may facilitate further research into its efficacy against resistant strains .
Neuropharmacology
The unique structure of N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride allows it to interact with neurotransmitter systems:
- Serotonergic Activity : Preliminary studies suggest that this compound may modulate serotonergic pathways, which could be beneficial in treating mood disorders such as depression and anxiety. The benzimidazole moiety is often associated with serotonin receptor modulation .
Material Science
Beyond medicinal applications, this compound's chemical properties make it suitable for use in material science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific functionalities. Its ability to form stable bonds can lead to materials with enhanced mechanical properties and thermal stability .
Case Study 1: Anticancer Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzimidazole, including N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride. They evaluated their anticancer activity against several cancer cell lines, finding significant inhibition of cell proliferation at micromolar concentrations. This study highlighted the potential of this compound as a lead structure for developing novel anticancer agents.
Case Study 2: Neuropharmacological Assessment
A research article in Neuropharmacology explored the effects of N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride on animal models exhibiting anxiety-like behaviors. The results indicated that administration of the compound led to a significant reduction in anxiety levels, suggesting its potential as an anxiolytic agent.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Replacement of benzimidazole with imidazole (e.g., ) reduces aromatic conjugation and may lower receptor-binding affinity .
- Chain Length: Ethylamine (C₂) vs. methylamine (C₁) chains influence steric bulk and hydrogen-bonding capacity.
- Salt Form : Dihydrochloride salts (e.g., ) increase solubility but add molecular weight, which could affect pharmacokinetics .
Physicochemical Properties
- Lipophilicity : The benzimidazole core enhances lipophilicity compared to imidazole derivatives, favoring blood-brain barrier penetration for CNS targets .
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Dihydrochloride forms (e.g., ) may further improve solubility but require pH adjustments for stability .
- Stability : Methyl substitution at the 1-position of benzimidazole (as in the target compound) prevents tautomerization, enhancing chemical stability .
Q & A
Q. Crystallography :
- Single-crystal X-ray diffraction (using SHELXL or ORTEP ) resolves the 3D structure. Hydrogen-bonding networks between the hydrochloride and benzimidazole ring are critical for stability. Twinning or disorder in crystals (common in flexible ethanamine chains) requires iterative refinement .
How can reaction conditions be optimized to mitigate byproducts during N-methylation of the benzimidazole core?
Advanced Research Question
Challenges : Competing N1 vs. N3 methylation and over-alkylation.
Solutions :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to temporarily block reactive amines, directing methylation to the desired N1 position .
- Catalytic Systems : Copper(I) iodide with 1,10-phenanthroline enhances regioselectivity in alkylation (yield >85% vs. 60% without catalysts) .
- In Situ Monitoring : HPLC or TLC tracks reaction progress, enabling early termination to minimize byproducts .
What methodologies are employed to evaluate the compound’s antimicrobial activity, and how do structural modifications impact potency?
Advanced Research Question
Assay Design :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- QSAR Studies : Replace the ethanamine chain with bulkier groups (e.g., thiazolidinone) to enhance membrane penetration. Meta-substituted phenyl rings improve hydrophobic interactions with bacterial targets .
Q. Data Interpretation :
- Electron-withdrawing groups (e.g., –NO₂) on the benzimidazole ring increase activity 2–3 fold by enhancing electrophilic interactions .
How do crystallographic challenges (e.g., twinning, disorder) affect structural refinement, and what strategies resolve these issues?
Advanced Research Question
Common Issues :
Q. Validation Tools :
What safety protocols are essential for handling this compound, and how are exposure risks mitigated?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite) .
How can contradictory biological activity data from different studies be reconciled?
Advanced Research Question
Potential Causes :
- Impurity Profiles : HPLC-MS identifies trace byproducts (e.g., unreacted intermediates) that may skew bioassay results .
- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC testing to reduce inter-lab discrepancies .
Q. Statistical Approaches :
- Multivariate ANOVA isolates variables (e.g., solvent, bacterial strain) contributing to activity differences .
What mechanistic insights explain the role of copper catalysts in synthesizing benzimidazole derivatives?
Advanced Research Question
Proposed Mechanism :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
